Technical Monograph: 2-Methoxybenzenesulfonyl Fluoride (CAS 365-35-5)
Technical Monograph: 2-Methoxybenzenesulfonyl Fluoride (CAS 365-35-5)
SuFEx-Enabled Covalent Warhead & Chemical Biology Probe
Executive Summary
2-Methoxybenzenesulfonyl fluoride (CAS 365-35-5) represents a distinct class of "sleeping beauty" electrophiles utilized in modern covalent drug discovery and chemical biology. Unlike its highly reactive sulfonyl chloride counterparts, this molecule leverages Sulfur-Fluoride Exchange (SuFEx) chemistry—a next-generation click chemistry paradigm pioneered by the Sharpless lab.[1]
This guide details the technical utility of CAS 365-35-5. Its ortho-methoxy substituent provides a critical electronic and steric tuning element, rendering the sulfonyl fluoride motif sufficiently stable for aqueous biological screening while maintaining reactivity towards specific nucleophilic amino acid side chains (e.g., Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.
Chemical Architecture & Mechanistic Profile[2]
The SuFEx Advantage
The core value of 2-methoxybenzenesulfonyl fluoride lies in the unique nature of the S(VI)–F bond.
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Bond Strength: The S–F bond is strong (~130 kcal/mol) and shorter than S–Cl, conferring exceptional resistance to hydrolysis and thermolysis.
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Heterolytic Cleavage: Unlike sulfonyl chlorides which are prone to reduction, sulfonyl fluorides undergo heterolytic cleavage only when activated by a specific local environment (e.g., a protein pocket stabilizing the fluoride departure or a Lewis base catalyst).
The Ortho-Methoxy Effect (Electronic Tuning)
The 2-methoxy group is not merely structural decoration; it is a functional tuner:
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Electron Donating Group (EDG): The methoxy group donates electron density into the benzene ring. This reduces the electrophilicity of the sulfur center compared to nitro- or trifluoromethyl-substituted analogs.
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Result: A "tamer" warhead that avoids indiscriminate reactivity (off-target toxicity), making it ideal for fragment-based screening where selectivity is paramount.
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Steric Hindrance: The ortho position imposes steric constraints, potentially directing the molecule's orientation within a binding pocket and filtering out interactions with sterically crowded nucleophiles.
Mechanism of Action (Covalent Modification)
The molecule acts as a covalent modifier via nucleophilic substitution at the sulfur center.
Figure 1: The SuFEx reaction pathway. The latent electrophile reacts only when the protein environment facilitates the transition state.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 2-methoxybenzenesulfonyl fluoride from 2-methoxybenzenesulfonyl chloride via Chloride-Fluoride Exchange.
Reagents & Equipment
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Precursor: 2-Methoxybenzenesulfonyl chloride (CAS 10130-26-4).
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Fluorinating Agent: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF). Note: KHF₂ is often preferred for faster kinetics in aqueous media.
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Solvent: Acetonitrile (MeCN) / Water (1:1 mixture).
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Monitoring: TLC (Silica gel) or ¹⁹F NMR.
Step-by-Step Protocol
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Preparation: Dissolve 2-methoxybenzenesulfonyl chloride (1.0 equiv) in MeCN (0.5 M concentration).
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Activation: Prepare a saturated aqueous solution of KHF₂ (2.0–3.0 equiv). Caution: KHF₂ is corrosive to glass; use plasticware or Teflon-coated vessels if possible, or minimize exposure time.
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Reaction: Add the KHF₂ solution to the organic phase dropwise with vigorous stirring.
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Incubation: Stir at Room Temperature (RT) for 2–4 hours.
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Checkpoint: Monitor conversion by TLC. The fluoride product is typically more polar than the chloride. Alternatively, ¹⁹F NMR will show a singlet around +65 ppm (relative to CFCl₃).
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Work-up:
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Dilute with Ethyl Acetate (EtOAc).
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Wash organic layer with water (2x) and brine (1x) to remove excess fluoride salts.
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Dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: "Green" synthesis workflow for converting sulfonyl chlorides to fluorides using aqueous bifluoride.
Applications in Drug Discovery[1][2][3][4][5][6]
Covalent Fragment Screening
CAS 365-35-5 serves as a high-value "fragment" in covalent libraries.
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Protocol: The molecule is incubated with a target protein (e.g., 100 µM probe, 1 µM protein) in a physiological buffer (PBS, pH 7.4).
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Readout: Intact protein Mass Spectrometry (LC-MS) detects a mass shift corresponding to the sulfonyl moiety (+170 Da for the 2-methoxybenzenesulfonyl group) minus the fluoride.
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Significance: Because the sulfonyl fluoride is stable in water, it does not hydrolyze during the assay, ensuring that any observed labeling is due to specific protein interaction rather than non-specific background noise.
Activity-Based Protein Profiling (ABPP)
While often used as a fragment, this core can be derivatized (e.g., at the 4 or 5 position) with an alkyne handle to create a probe for proteome-wide profiling. The 2-methoxy group remains to tune the reactivity of the warhead, preventing it from labeling hyper-reactive cysteines and focusing it on "harder" nucleophiles like Tyrosine or Lysine.
Physicochemical Properties Table
| Property | Data | Relevance |
| Molecular Formula | C₇H₇FO₃S | Core composition |
| Molecular Weight | 190.19 g/mol | Fragment-sized (<300 Da) |
| LogP (Predicted) | ~1.8 - 2.1 | Good membrane permeability |
| H-Bond Donors | 0 | No competing donor interactions |
| H-Bond Acceptors | 3 (Sulfonyl O's, Methoxy O) | Interaction with protein backbone |
| Stability (pH 7.4) | >24 hours | Suitable for long incubation assays |
Safety & Handling Guidelines
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Chemical Stability: Unlike sulfonyl chlorides, CAS 365-35-5 is stable to ambient moisture. It can be weighed on an open bench.
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Storage: Store in a cool, dry place (4°C recommended for long term).
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Toxicity: Treat as a potential covalent modifier. Avoid skin contact.
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HF Generation: Upon reaction with a protein or hydrolysis (under extreme pH), fluoride ion (F-) is released. While the molar quantity in screening is negligible, bulk synthesis waste should be treated with Calcium Chloride (CaCl₂) to precipitate Calcium Fluoride (CaF₂).
References
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.
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Jones, L. H. (2018). SuFEx Click Chemistry for the Synthesis of Functional Probes and Covalent Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 584–586.
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Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[2][3] The Journal of Organic Chemistry, 88(7), 4761–4764.
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Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1369-1377.
Sources
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
